molecular formula C18H25N3OS B2464800 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine CAS No. 941868-17-3

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine

Cat. No. B2464800
CAS RN: 941868-17-3
M. Wt: 331.48
InChI Key: WSUXQQNLLUGNCE-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine, also known as TPTP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of novel triazole derivatives, including compounds related to 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine. These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents Molecules, 15, 2427-2438.

Anticancer and Enzyme Inhibition Properties

Gul et al. (2019) synthesized new Mannich bases with piperazines and investigated their bioactivities, including cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Certain compounds exhibited significant potency and selectivity, indicating their potential for further evaluation as anticancer agents and enzyme inhibitors Bioorganic Chemistry, 90, 103057.

Receptor Binding and Drug Development

Research by Möller et al. (2017) on 1,4-disubstituted aromatic piperazines, which share structural similarities with the compound , revealed the development of high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing the intricate design of G protein-biased partial agonists for potential therapeutic applications Journal of Medicinal Chemistry, 60, 2908-2929.

Photoactivable Ligands for Receptor Visualization

Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for high-affinity binding to 5-HT1A receptors. These compounds, displaying good fluorescence properties, were evaluated for visualizing 5-HT1A receptors overexpressed in cells, contributing to the understanding of receptor distribution and function Journal of Medicinal Chemistry, 52, 7892-7896.

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-14(19)18(17-4-3-13-23-17)21-11-9-20(10-12-21)15-5-7-16(22-2)8-6-15/h3-8,13-14,18H,9-12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUXQQNLLUGNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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